molecular formula C5H9N5O B2561271 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide CAS No. 1279219-40-7

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide

Cat. No.: B2561271
CAS No.: 1279219-40-7
M. Wt: 155.161
InChI Key: ZVQSRUUGFCBKJB-UHFFFAOYSA-N
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Description

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Biochemical Analysis

Biochemical Properties

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Preparation Methods

The synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide can be achieved through several methods. One common approach involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This method is effective with aliphatic amines but less so with aromatic amines. An alternative pathway involves the initial preparation of N-arylsuccinimides, followed by their reaction with aminoguanidine hydrochloride under microwave irradiation .

Chemical Reactions Analysis

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.

    Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.

    Agriculture: It is explored for its use as a herbicide and plant growth regulator.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide can be compared with other similar compounds, such as:

    3-amino-1,2,4-triazole: Known for its use as a catalase inhibitor and herbicide.

    4-amino-1,2,4-triazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

    5-amino-1,2,4-triazole: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a wide range of applications in different scientific fields .

Properties

IUPAC Name

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-3(11)1-2-4-8-5(7)10-9-4/h1-2H2,(H2,6,11)(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQSRUUGFCBKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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